molecular formula C21H19F6N3OS B11078334 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide

Cat. No.: B11078334
M. Wt: 475.5 g/mol
InChI Key: TWMLJLPVXAZDOM-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-phenylacetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a hexafluoropropyl group, a benzothiazole ring, and a phenylacetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-phenylacetamide typically involves multiple steps:

    Formation of the Hexafluoropropyl Group: This step often involves the reaction of hexafluoroacetone with appropriate amines under controlled conditions.

    Introduction of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the hexafluoropropyl group and the benzothiazole ring with phenylacetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The hexafluoropropyl group enhances its lipophilicity, facilitating membrane penetration. The benzothiazole ring may interact with enzyme active sites or receptor binding domains, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-phenylacetamide stands out due to its unique combination of a hexafluoropropyl group, benzothiazole ring, and phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H19F6N3OS

Molecular Weight

475.5 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C21H19F6N3OS/c1-12(2)14-8-9-15-16(11-14)32-18(28-15)30-19(20(22,23)24,21(25,26)27)29-17(31)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

TWMLJLPVXAZDOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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